molecular formula C6H6N6O B070186 4,6-Diaminopteridin-7(8H)-one CAS No. 190144-17-3

4,6-Diaminopteridin-7(8H)-one

货号: B070186
CAS 编号: 190144-17-3
分子量: 178.15 g/mol
InChI 键: YRSSUCKCKPAMNG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4,6-Diaminopteridin-7(8H)-one is a heterocyclic compound belonging to the pteridine family Pteridines are characterized by their fused pyrimidine and pyrazine rings

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Diaminopteridin-7(8H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4,5-triaminopyrimidine with formic acid, which leads to the formation of the pteridine ring system. The reaction conditions often require heating and the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

化学反应分析

Types of Reactions

4,6-Diaminopteridin-7(8H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the pteridine ring.

    Substitution: The amino groups at positions 4 and 6 can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine derivatives with different functional groups, while substitution reactions can introduce various substituents at the amino positions.

科学研究应用

Chemistry

4,6-Diaminopteridin-7(8H)-one serves as a building block for synthesizing more complex pteridine derivatives. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it versatile for creating novel compounds with potential applications in pharmaceuticals and materials science.

Biology

Research indicates that this compound may play a significant role in biological processes, particularly in enzyme interactions related to folate metabolism. It is studied for its potential to inhibit enzymes involved in the folate biosynthesis pathway, which is crucial for nucleotide synthesis.

Medicine

The compound is under investigation for its therapeutic potential:

  • Antitumor Activity: It acts as an inhibitor of dihydrofolate reductase (DHFR), which is critical in cancer treatment due to its role in folate metabolism. Inhibiting DHFR disrupts nucleotide synthesis, making it a candidate for cancer therapies .
  • Combination Therapies: Studies have shown that combining this compound with other agents enhances its efficacy against various cancers, including lymphoma and breast cancer .

Industry

In the industrial sector, this compound is utilized in the production of dyes and pigments due to its vibrant color properties. Its stability and reactivity make it suitable for various applications in materials science.

Case Studies

  • Antitumor Efficacy:
    A study demonstrated that the administration of this compound significantly inhibited tumor growth in murine models when combined with other chemotherapeutic agents like gemcitabine . The results indicated enhanced survival rates compared to control groups.
  • Enzyme Interaction Studies:
    Research focused on the binding affinity of this compound with DHFR revealed that it competes effectively with natural substrates, leading to decreased enzyme activity and subsequent inhibition of cell proliferation in cancer cell lines.

作用机制

The mechanism of action of 4,6-Diaminopteridin-7(8H)-one involves its interaction with specific molecular targets, such as enzymes involved in folate metabolism. The compound can inhibit or modulate the activity of these enzymes, leading to various biological effects. The pathways involved include the folate biosynthesis pathway and related metabolic processes.

相似化合物的比较

Similar Compounds

    2,4-Diaminopteridine: Another pteridine derivative with similar structural features.

    7-Pteridinemethanol: A compound with a hydroxyl group at the 7-position, differing from 4,6-Diaminopteridin-7(8H)-one.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

生物活性

4,6-Diaminopteridin-7(8H)-one, a derivative of pteridine, has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial therapy. This compound functions primarily as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical in the folate metabolism pathway. This article reviews various studies that elucidate the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

The primary mechanism by which this compound exerts its biological effects is through the inhibition of DHFR. This enzyme catalyzes the reduction of dihydrofolate to tetrahydrofolate, a vital step in the synthesis of nucleotides necessary for DNA replication and cell division. Inhibition of DHFR leads to a depletion of tetrahydrofolate, resulting in impaired DNA synthesis and ultimately cell death, particularly in rapidly dividing cancer cells .

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of this compound and its derivatives:

  • Cell Line Studies : In vitro assays have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has been reported to have an IC50 value of approximately 51 nM against the MV411 acute myeloid leukemia (AML) cell line, indicating potent activity .
  • Mechanistic Insights : The compound induces apoptosis in cancer cells by disrupting the cell cycle at the G0/G1 phase. This was evidenced in xenograft models where tumor growth was significantly inhibited .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity:

  • Inhibition of Pathogenic Bacteria : The compound has been tested against multi-drug resistant strains of E. coli and Staphylococcus aureus, demonstrating effective inhibition through its action on DHFR .
  • Selectivity : While it inhibits both bacterial and human DHFR, studies indicate a differential selectivity that may allow for therapeutic applications with reduced toxicity to human cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

Modification Effect on Activity
Substituents on pteridine ringAltered binding affinity to DHFR
Presence of amino groupsEnhanced potency against cancer cell lines
Variations in side chainsChanges in selectivity towards bacterial DHFR

Research indicates that specific substitutions can enhance the compound's potency and selectivity, making it a candidate for further development as a targeted therapy .

Case Studies

Several case studies highlight the efficacy of this compound:

  • Murine Models : In studies using murine models with E0771 mammary tumors, treatment with this compound resulted in significant tumor regression compared to controls .
  • Combination Therapies : When used in combination with other chemotherapeutic agents, this compound has shown synergistic effects that enhance overall therapeutic efficacy while potentially reducing side effects associated with higher doses of individual drugs .

属性

IUPAC Name

4,6-diamino-8H-pteridin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N6O/c7-3-2-5(10-1-9-3)12-6(13)4(8)11-2/h1H,(H2,8,11)(H3,7,9,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRSSUCKCKPAMNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)NC(=O)C(=N2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90471644
Record name 4,6-Diaminopteridin-7(8H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90471644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190144-17-3
Record name 4,6-Diaminopteridin-7(8H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90471644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。